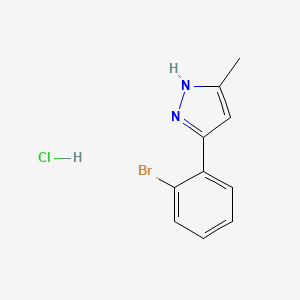
3-(2-bromophenyl)-5-methyl-1H-pyrazole hydrochloride
Overview
Description
3-(2-bromophenyl)-5-methyl-1H-pyrazole hydrochloride is a useful research compound. Its molecular formula is C10H10BrClN2 and its molecular weight is 273.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(2-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, particularly in medicinal chemistry.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression and inflammation. For instance, it may inhibit cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory response .
- Cell Signaling Modulation : It can influence cell signaling pathways, particularly those related to apoptosis and cell proliferation. Studies indicate that this compound may enhance caspase activity, leading to increased apoptosis in cancer cells .
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer Activity : Research indicates that this compound possesses significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects and the ability to inhibit tumor growth .
- Antimicrobial Properties : The compound has also shown antimicrobial effects against several pathogens, making it a candidate for further development as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
- Anti-inflammatory Effects : By inhibiting COX enzymes, this compound may reduce inflammation, which is beneficial in treating conditions like arthritis and other inflammatory diseases .
Research Findings
Recent studies have provided insights into the efficacy and potential applications of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MDA-MB-231 breast cancer cells | |
| Antimicrobial | Effective against E. coli and other pathogens | |
| Anti-inflammatory | Inhibits COX enzymes |
Case Studies
- Anticancer Evaluation : In a study involving MDA-MB-231 breast cancer cells, this compound was shown to enhance caspase-3 activity significantly at concentrations as low as 10 μM, indicating its potential as an apoptosis-inducing agent .
- Microbial Inhibition : Another study evaluated its effectiveness against uropathogenic E. coli, where it inhibited capsule formation by targeting specific proteins involved in the synthesis process, showcasing its antimicrobial capabilities .
- Inflammation Studies : The compound was tested for anti-inflammatory properties in animal models, demonstrating a reduction in edema and pain response when administered at therapeutic doses .
Properties
IUPAC Name |
3-(2-bromophenyl)-5-methyl-1H-pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2.ClH/c1-7-6-10(13-12-7)8-4-2-3-5-9(8)11;/h2-6H,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAPRHUVZTWEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















